molecular formula C15H13BrN2O3 B5068511 N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide

N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide

Cat. No. B5068511
M. Wt: 349.18 g/mol
InChI Key: PDTUKLLUQLQWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a yellow powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components such as proteins and DNA. This interaction can lead to cellular damage and ultimately induce cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can induce apoptosis in cancer cells by activating the caspase pathway. N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has also been shown to induce oxidative stress in cells, which can lead to cellular damage. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide. One area of interest is the development of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide-based fluorescent probes for the detection of other cellular components such as metal ions and neurotransmitters. Additionally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide and its potential applications in cancer therapy and antimicrobial agents.

Synthesis Methods

N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-nitroaniline with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe to detect reactive oxygen species in cells and tissues. N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has also been used as a substrate for the development of enzyme assays to measure the activity of certain enzymes. Additionally, N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c16-13-10-12(18(20)21)7-8-14(13)17-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTUKLLUQLQWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.